molecular formula C28H25N5O3S B11239828 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide

Cat. No.: B11239828
M. Wt: 511.6 g/mol
InChI Key: DABRILQCHXCUPY-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene-2-sulfonamide moiety linked to a pyrimidine ring substituted with a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methoxyphenylamine and methylpyrimidine derivatives.

    Coupling with Naphthalene-2-sulfonamide: The synthesized pyrimidine derivative is then coupled with naphthalene-2-sulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce production costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide derivatives: These compounds share the naphthalene-2-sulfonamide moiety and exhibit similar chemical properties.

    Pyrimidine derivatives: Compounds with a pyrimidine ring structure, such as 4-methoxyphenylpyrimidines, have comparable biological activities.

Uniqueness

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C28H25N5O3S

Molecular Weight

511.6 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C28H25N5O3S/c1-19-17-27(30-22-12-14-25(36-2)15-13-22)32-28(29-19)31-23-8-10-24(11-9-23)33-37(34,35)26-16-7-20-5-3-4-6-21(20)18-26/h3-18,33H,1-2H3,(H2,29,30,31,32)

InChI Key

DABRILQCHXCUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=C(C=C5)OC

Origin of Product

United States

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